1-(3-羟基氮杂环丁烷-1-基)-2-乙氧基乙酮

描述

2-Ethoxy-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Ethoxy-1-(3-hydroxyazetidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-1-(3-hydroxyazetidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物合成

该化合物在各种药物合成中用作通用的中间体。其结构有利于修饰,可以导致开发新的治疗分子。 例如,其乙氧基可用于引入醚键,由于其稳定性和亲脂性,醚键在许多药物分子中很常见 .

生物学研究

3-羟基氮杂环丁烷部分的存在使其成为与酶抑制相关的生化研究的候选者。 氮杂环丁烷环经常用于酶抑制剂的设计,因为它们受限的构象可以模拟酶促反应的过渡态 .

材料科学

在材料科学中,该化合物可用于制造具有特定性能的聚合物。 分子中存在的官能团可能允许交联,这可以被利用来生产具有所需机械和热性能的材料 .

化学研究

研究人员可以使用该化合物在化学合成中作为复杂分子的构建块。 它与各种试剂的反应性可以导致多种衍生物,为探索新的化学实体提供途径 .

分析化学

由于其独特的结构,“1-(3-羟基氮杂环丁烷-1-基)-2-乙氧基乙酮”可用作色谱分析中的标准品或参考化合物。 它可以帮助校准设备,并作为识别未知物质的比较点 .

农业化学

该化合物在农药的开发中具有潜在的应用。 其结构灵活性允许合成可以作为生长促进剂或杀虫剂的化合物,从而有助于提高农业生产力 .

生物活性

2-Ethoxy-1-(3-hydroxyazetidin-1-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cell lines.

Chemical Structure and Properties

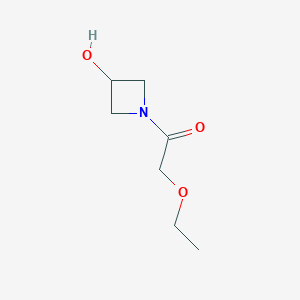

The molecular structure of 2-Ethoxy-1-(3-hydroxyazetidin-1-yl)ethan-1-one can be represented by the following formula:

- Molecular Formula : CHNO

- CAS Number : 118972-96-6

The compound features an ethoxy group and a hydroxyazetidine moiety, contributing to its unique biological properties.

Antibacterial Activity

Research indicates that 2-Ethoxy-1-(3-hydroxyazetidin-1-yl)ethan-1-one exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Yes |

| Escherichia coli | Yes |

| Bacillus subtilis | Yes |

| Pseudomonas aeruginosa | Yes |

The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death. The disc diffusion method was employed to assess this activity, showing clear zones of inhibition against the tested strains .

Antifungal Activity

In addition to its antibacterial effects, the compound also demonstrates antifungal activity. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus species.

| Fungal Strain | Activity Observed |

|---|---|

| Candida albicans | Yes |

| Aspergillus niger | Yes |

The antifungal mechanism is thought to involve interference with fungal cell membrane integrity, although specific pathways require further elucidation .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of 2-Ethoxy-1-(3-hydroxyazetidin-1-yl)ethan-1-one have been evaluated using various cancer cell lines, including Hep-G2 (liver carcinoma) and MCF7 (breast cancer). The brine shrimp bioassay has been utilized to assess cytotoxicity, revealing that the compound exhibits significant cytotoxic effects with IC50 values indicating potent activity against these cancer cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| Hep-G2 | <10 |

| MCF7 | <15 |

These results suggest that the compound may serve as a lead for developing new anticancer agents .

Case Studies

A recent study focused on synthesizing derivatives of 2-Ethoxy-1-(3-hydroxyazetidin-1-yl)ethan-1-one and evaluating their biological activities. The findings indicated that modifications to the azetidine ring significantly enhanced both antibacterial and anticancer activities compared to the parent compound. Notably, certain derivatives showed improved selectivity towards cancer cells while maintaining low toxicity toward normal cells .

属性

IUPAC Name |

2-ethoxy-1-(3-hydroxyazetidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-5-7(10)8-3-6(9)4-8/h6,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEIZQKRZJKNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。